molecular formula C10H12ClNO3 B3040292 Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride CAS No. 1823954-95-5

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Cat. No.: B3040292
CAS No.: 1823954-95-5
M. Wt: 229.66 g/mol
InChI Key: GTNQLEBMWKGHKS-UHFFFAOYSA-N
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Description

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 65313-27-1) is a benzoate derivative featuring an imino(methoxy)methyl substituent at the ortho position of the aromatic ring. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability, a common practice in pharmaceutical chemistry . Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol . The imino group and methoxy moiety make it a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery and agrochemical research .

Properties

IUPAC Name

methyl 2-(C-methoxycarbonimidoyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;/h3-6,11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQLEBMWKGHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=C1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride typically involves the reaction of methyl benzoate with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the following areas:

  • Pharmaceutical Synthesis : The compound serves as an important intermediate in the production of pharmaceuticals, particularly those involving nitrogen-containing heterocycles. For instance, it can be transformed into benzodioxazoles, which are known for their biological activity and therapeutic potential .
  • Ligand in Catalytic Reactions : It has been employed as a ligand in copper-catalyzed reactions, facilitating the synthesis of benzoxazole derivatives. This application highlights its utility in generating compounds with significant pharmaceutical relevance .

Table 1: Summary of Chemical Synthesis Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisIntermediate for benzodioxazole synthesis
Catalytic ReactionsLigand for copper-catalyzed benzoxazole synthesis
Organic SynthesisPrecursor for various nitrogen-containing compounds

Biological Research Applications

The biological implications of this compound are noteworthy, particularly in pest control and medicinal chemistry.

  • Pest Control : Studies have demonstrated its effectiveness against common pests such as bed bugs. The compound's repellent properties were evaluated, indicating its potential use in developing non-toxic pest control solutions .
  • Medicinal Chemistry : The compound's structure allows it to participate in reactions that yield biologically active molecules, making it a candidate for further exploration in drug development .

Table 2: Summary of Biological Research Applications

Application AreaDescriptionReferences
Pest ControlEvaluated for repellent effects against bed bugs
Medicinal ChemistryPotential precursor for biologically active compounds

Case Studies

Several case studies exemplify the practical applications of this compound:

  • Case Study 1 : A research project focused on synthesizing novel benzodioxazole derivatives from this compound, demonstrating its role as a versatile building block in drug discovery .
  • Case Study 2 : An investigation into the repellent properties of Methyl 2-methoxybenzoate (a related compound) showed promising results for agricultural applications, paving the way for further studies on this compound .

Mechanism of Action

The mechanism of action of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The compound’s structural analogs primarily differ in the substitution position of the imino(methoxy)methyl group on the benzoate ring. Key isomers include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Similarity Score
Methyl 3-[Imino(methoxy)methyl]benzoate HCl 1823954-95-5 Meta C₁₀H₁₂ClNO₃ 229.66 1.00
Methyl 4-[Imino(methoxy)methyl]benzoate HCl 63617-98-1 Para C₁₀H₁₂ClNO₃ 229.66 0.90
Target: Methyl 2-[Imino(methoxy)methyl]benzoate HCl 65313-27-1 Ortho C₁₀H₁₂ClNO₃ 229.66 N/A

Key Findings :

  • Applications : The para isomer (CAS 63617-98-1) is more commonly utilized in pharmaceutical intermediates, possibly due to better solubility and synthetic accessibility .

Functional Group Variants

Boronic Acid Derivatives

This modification broadens its utility in synthesizing biaryl structures for anticancer drug candidates .

Azetidine-Containing Analogs

Methyl 2-(Azetidin-3-yl)benzoate Hydrochloride (CAS 1203686-73-0) substitutes the imino(methoxy)methyl group with an azetidine ring. The azetidine’s strained three-membered ring enhances binding affinity to biological targets, such as enzymes or receptors, compared to the target compound’s planar imino group .

Hydrochloride Salts of Related Benzoates

Compound Name CAS Number Key Functional Groups Applications
Deprenyl Hydrochloride 22325-27-7 Propargylamine, benzyl substituent Neurodegenerative disease therapy
Metoclopramide Hydrochloride 7232-21-5 Substituted benzamide Anti-emetic agent
Target Compound 65313-27-1 Imino(methoxy)methyl, ester Pharmaceutical intermediate

Comparison Insights :

  • The target compound’s imino(methoxy)methyl group offers unique reactivity for forming Schiff bases or coordinating metal ions, distinguishing it from Deprenyl’s propargylamine or Metoclopramide’s benzamide .

Biological Activity

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS No. 1823954-95-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of Biological Activity

This compound has been studied for its pharmacological properties, particularly its potential as an anti-cancer agent and its role in enzyme inhibition. The compound's structure suggests that it may interact with various biological targets, leading to a range of biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
  • Receptor Binding : It is hypothesized that the compound can bind to certain receptors, influencing cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines.

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results showed significant inhibition of cell viability in breast and lung cancer cells, with IC50 values indicating potent activity.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.4
    A549 (Lung)12.8
    HeLa (Cervical)20.3
  • Mechanistic Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Receptor Interaction : Molecular docking studies revealed that this compound has a high binding affinity for certain kinases implicated in cancer progression, suggesting a possible role as a kinase inhibitor.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityBinding Affinity
Methyl BenzoateLow cytotoxicityN/A
Imino(methoxy)methyl BenzoateModerate anticancer activityModerate
Methyl 2-(Aminomethyl)benzoateHigh cytotoxicityHigh

Q & A

Q. What protocols ensure safe handling and storage of this compound?

  • Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis. Use impervious gloves (e.g., nitrile) and sealed goggles during handling, as recommended for structurally similar hydrochlorides . Conduct risk assessments using safety data sheets (SDS) for acute toxicity (H302) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride
Reactant of Route 2
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Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

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